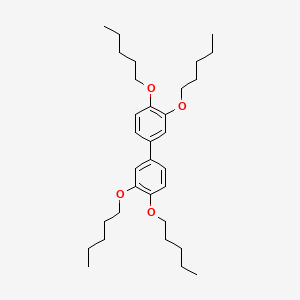phosphanium bromide CAS No. 138710-69-7](/img/structure/B14271428.png)
[6-(Diphenylphosphanyl)hexyl](trimethyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diphenylphosphanyl)hexylphosphanium bromide is a complex organophosphorus compound It features a phosphanyl group attached to a hexyl chain, which is further connected to a trimethylphosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylphosphanyl)hexylphosphanium bromide typically involves the reaction of diphenylphosphine with a hexyl halide, followed by the introduction of a trimethylphosphanium group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Reaction of diphenylphosphine with hexyl bromide in the presence of a base such as sodium hydride to form 6-(diphenylphosphanyl)hexyl bromide.
Step 2: Quaternization of the phosphanyl group with trimethylphosphine to yield the final product.
Industrial Production Methods
Industrial production of 6-(Diphenylphosphanyl)hexylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(Diphenylphosphanyl)hexylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
6-(Diphenylphosphanyl)hexylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Diphenylphosphanyl)hexylphosphanium bromide involves its interaction with molecular targets through its phosphanyl and phosphanium groups. These interactions can influence various biochemical pathways, including:
Ligand Binding: The compound can act as a ligand, binding to metal centers in coordination complexes.
Catalysis: It can facilitate catalytic reactions by stabilizing transition states and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar applications in catalysis.
Hexylphosphine: Another phosphine compound with a hexyl chain, but lacking the trimethylphosphanium group.
Trimethylphosphine: A simpler phosphine compound used in various chemical reactions.
Uniqueness
6-(Diphenylphosphanyl)hexylphosphanium bromide is unique due to its combination of a diphenylphosphanyl group with a hexyl chain and a trimethylphosphanium group. This unique structure imparts specific chemical properties and reactivity, making it valuable in specialized applications.
Propiedades
Número CAS |
138710-69-7 |
|---|---|
Fórmula molecular |
C21H31BrP2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
6-diphenylphosphanylhexyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C21H31P2.BrH/c1-23(2,3)19-13-5-4-12-18-22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YESVLFBAIKFACJ-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C)(C)CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


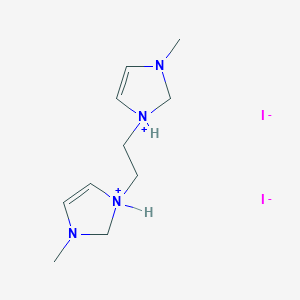
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
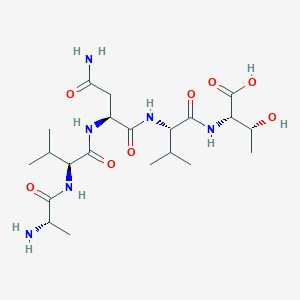



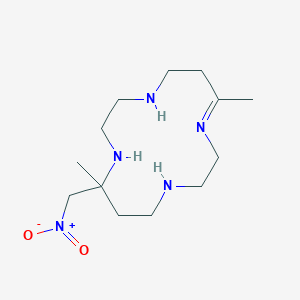
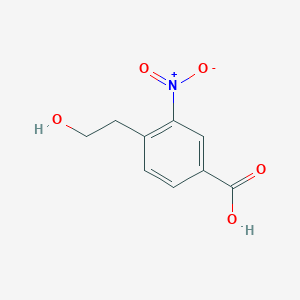
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)

